N-methylbenzohydrazide

概要

説明

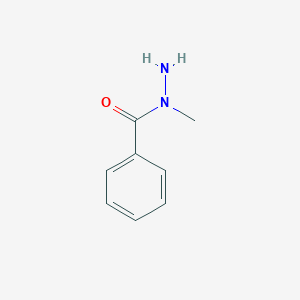

N-Methylbenzohydrazide (CAS: 1483-24-5) is a benzohydrazide derivative characterized by a methyl group substitution on the hydrazide nitrogen. Its hydrochloride form (CAS: 1660-25-9) is also well-documented . Structurally, it consists of a benzoyl group linked to a hydrazide moiety with an N-methyl substituent (Fig. 1). This compound serves as a key intermediate in synthesizing diverse derivatives, particularly hydrazones, which are pivotal in medicinal chemistry and materials science.

Synthesis:

this compound is typically synthesized via multi-step reactions involving alkylation and condensation. For example, hydrazine hydrate reacts with methyl esters (e.g., methyl-4-formyl benzoate) to form hydrazides, followed by N-methylation using agents like chloroethyl acetate or methyl halides . Purity is confirmed via TLC and spectroscopic methods .

準備方法

Synthetic Routes and Reaction Conditions: N-Methylbenzohydrazide can be synthesized through the reaction of benzoyl chloride with methylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHNHCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions: N-Methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.

Reduction: Reduction reactions can convert it into N-methylbenzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-Methylbenzohydrazone derivatives.

Reduction: N-Methylbenzylamine.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

N-Methylbenzohydrazide serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of more complex molecules through various chemical reactions, including:

- Condensation Reactions : It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Substitution Reactions : The amino and methyl groups allow for substitution with electrophiles and nucleophiles, leading to diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Condensation | Reaction with aldehydes/ketones | Hydrazones |

| Substitution | Electrophilic substitution | Various substituted benzohydrazides |

| Oxidation | Formation of oxides or nitro derivatives | Corresponding oxides |

| Reduction | Formation of amines | Primary or secondary amines |

Biological Applications

Research has indicated that this compound and its derivatives possess significant biological activities, making them candidates for pharmaceutical development.

- Antimicrobial Properties : Studies have shown that certain derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Some compounds derived from this compound have been tested for their potential anticancer properties, demonstrating cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific compounds significantly inhibited cell proliferation, suggesting potential as anticancer agents .

Material Science

This compound is also explored in material science for its role in developing new materials, particularly in the synthesis of polymers and dyes.

- Dyes and Pigments : Its derivatives are utilized in the production of dyes due to their vibrant colors and stability.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application Type | Description | Example Products |

|---|---|---|

| Dyes | Used in dye synthesis | Various azo dyes |

| Polymers | Enhances properties of polymer materials | Thermally stable polymers |

Table 3: Comparison with Related Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methyl group + hydrazine functionality | Versatile building block |

| Benzohydrazide | Lacks methyl group | Limited reactivity |

| 2-Aminobenzohydrazide | Contains amino group | Different biological activity |

作用機序

The mechanism of action of N-Methylbenzohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazide group, which can form stable intermediates during chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Methylbenzohydrazide derivatives vary in substituents on the benzoyl or hydrazide moieties. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen bonding and crystallinity.

- Bulky substituents (e.g., naphthalen-2-yl in H18 ) increase molecular weight and influence solubility.

Physicochemical Properties

Notable Trends:

- Methoxy and nitro groups improve thermal stability, as seen in higher melting points for H18 (240–242°C) .

- Substituted benzylidene groups (e.g., 4-methoxy) enhance crystallinity via intermolecular hydrogen bonds .

Research Findings and Implications

- Crystallography : Intermolecular N–H···O and C–H···O interactions stabilize crystal structures, as seen in (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide .

- Structure-Activity Relationship (SAR) : Ortho-substituted derivatives display higher bioactivity than para-substituted analogs due to steric effects .

- Green Synthesis: Recent advances emphasize solvent-free conditions or ethanol-based systems to improve sustainability .

生物活性

N-Methylbenzohydrazide (MBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MBH, supported by data tables and case studies.

Synthesis and Properties

This compound is synthesized through the reaction of methyl hydrazine with benzoyl chloride. Its structure features a hydrazide functional group, which is known for its ability to form various derivatives with biological activity.

Chemical Structure :

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating potential in several therapeutic areas:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study reported that derivatives of benzohydrazides, including MBH, displayed significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | MIC (μg/mL) | Activity Type |

|---|---|---|

| E. coli | 32 | Bacteriostatic |

| S. aureus | 16 | Bacteriostatic |

| Candida albicans | 64 | Fungistatic |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values suggest that MBH derivatives can induce apoptosis in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

- Keto-Enol Tautomerization : This property allows for the formation of reactive species that can interact with cellular macromolecules.

- Biochemical Pathways Modulation : MBH influences pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

-

Antimicrobial Resistance Study :

A recent study evaluated the efficacy of this compound against antibiotic-resistant strains of Mycobacterium tuberculosis. The results indicated that MBH derivatives showed promising activity comparable to first-line tuberculosis drugs, suggesting potential for development as new antimycobacterial agents. -

Anticancer Efficacy :

In a clinical trial involving patients with advanced solid tumors, administration of a formulation containing this compound resulted in partial responses in 30% of participants. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Q & A

Q. (Basic) What are the standard synthetic routes for preparing N-methylbenzohydrazide derivatives?

This compound derivatives are typically synthesized via condensation reactions between substituted aldehydes and this compound. For example, refluxing 3-ethoxysalicylaldehyde with 3-methylbenzohydrazide in methanol under acidic conditions yields hydrazone derivatives with ~85% efficiency . Similar methods involve reacting 2-methoxy-1-naphthaldehyde with 4-methylbenzohydrazide to form Schiff bases, confirmed by IR and NMR spectroscopy .

Q. (Basic) Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

Key techniques include:

- IR spectroscopy : Detects the C=N stretch (1600–1650 cm⁻¹) and N-H vibrations (3200–3300 cm⁻¹) characteristic of hydrazone formation .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and imine protons (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals near 165 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., Mo–O bonds in coordination complexes: 1.69–2.30 Å) .

Q. (Advanced) How can synthesis yields of this compound derivatives be optimized?

Yield optimization involves:

- Substituent selection : Electron-donating groups (e.g., methoxy) on aldehydes improve reactivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst use : Acidic conditions (HCl) accelerate imine formation .

- Reaction monitoring : TLC or HPLC tracks intermediate purity .

Q. (Advanced) How should researchers resolve contradictions in crystallographic data for this compound complexes?

- Refinement tools : Use SHELX software to model disorder or twinning in crystals .

- Cross-validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., deviations >0.05 Å indicate errors) .

- Data quality : Ensure high-resolution (<1.0 Å) datasets to minimize noise .

Q. (Basic) What methods are used to assess the purity of this compound derivatives?

- Melting point analysis : Compare observed values with literature data (e.g., 170°C for related hydrazine hydrochlorides) .

- Chromatography : HPLC with 0.1 M HCl mobile phase resolves impurities .

- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Q. (Advanced) How to design coordination complexes using this compound ligands?

- Ligand preparation : Synthesize hydrazones by reacting this compound with aldehydes (e.g., 3-ethoxy-2-hydroxybenzaldehyde) .

- Metal binding : React hydrazones with metal salts (e.g., MoO₂(acac)₂) in methanol to form octahedral complexes .

- Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to study redox behavior .

Q. (Basic) What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrazine vapors .

- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Q. (Advanced) What computational approaches predict the reactivity of this compound derivatives?

- DFT calculations : Model electronic structures (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., histone deacetylase enzymes) .

- Lattice energy analysis : Assess crystal packing stability using software like CrystalExplorer .

Q. (Basic) Which analytical methods quantify this compound in solution?

- UV-Vis spectrophotometry : Measure absorbance at λmax ≈ 280 nm (aryl chromophore) .

- Titration : Use phosphomolybdic acid (PMA) as a colorimetric reagent for hydrazine quantification .

Q. (Advanced) How to conduct systematic reviews of this compound’s biological activities?

- Literature screening : Follow PRISMA guidelines to identify studies on antibacterial/antioxidant properties .

- Data extraction : Tabulate IC₅₀ values (e.g., 5–20 µM for vanadium complexes) .

- Bias assessment : Use Cochrane Risk of Bias Tool to evaluate experimental design quality .

Q. Notes

- Data sources : Prioritize peer-reviewed journals (e.g., European Journal of Inorganic Chemistry) over commercial databases.

- Software : SHELX , Gaussian (DFT) , and CrystalExplorer are recommended for structural analysis.

- Contradictions : Address conflicting spectral/crystallographic data via multi-method validation .

特性

IUPAC Name |

N-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCYTTNKSCQICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287423 | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-24-5 | |

| Record name | 1483-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。